4-Cyclopropyl-2-(iodomethyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-2-(iodomethyl)oxolane is a chemical compound with the molecular formula C₈H₁₃IO. It is an oxolane derivative characterized by the presence of a cyclopropyl group and an iodomethyl group attached to the oxolane ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(iodomethyl)oxolane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylmethyl alcohol with iodine in the presence of a base, such as potassium carbonate, to form the iodomethyl intermediate. This intermediate then undergoes cyclization to form the oxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropyl-2-(iodomethyl)oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of cyclopropylmethyl oxolane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 4-Cyclopropyl-2-(azidomethyl)oxolane, while oxidation with potassium permanganate could produce 4-Cyclopropyl-2-(hydroxymethyl)oxolane .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-2-(iodomethyl)oxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-2-(iodomethyl)oxolane involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The cyclopropyl group may also contribute to the compound’s reactivity by introducing strain into the molecule, making it more reactive under certain conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopropyl-5-(iodomethyl)oxolane: Similar in structure but with the iodomethyl group at a different position on the oxolane ring.
Cyclopropylmethyl oxolane: Lacks the iodomethyl group, resulting in different reactivity and applications.
Uniqueness
The presence of both the cyclopropyl and iodomethyl groups makes it a versatile intermediate in organic synthesis, offering opportunities for the development of novel compounds with diverse functionalities .
Eigenschaften
Molekularformel |
C8H13IO |
---|---|
Molekulargewicht |
252.09 g/mol |
IUPAC-Name |
4-cyclopropyl-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C8H13IO/c9-4-8-3-7(5-10-8)6-1-2-6/h6-8H,1-5H2 |
InChI-Schlüssel |
MTLLOERBLMHOJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2CC(OC2)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.